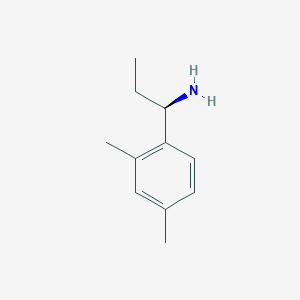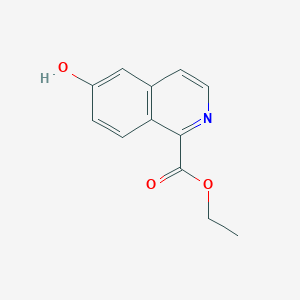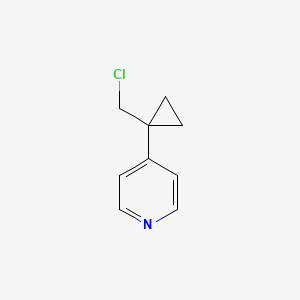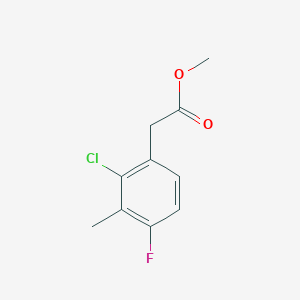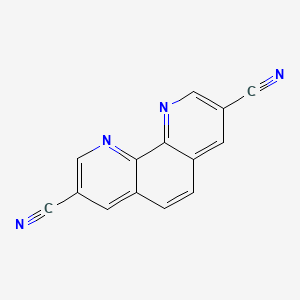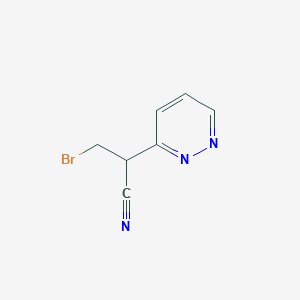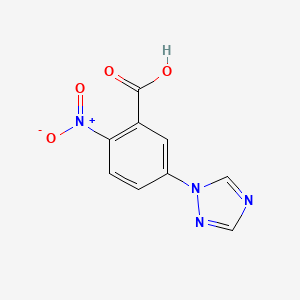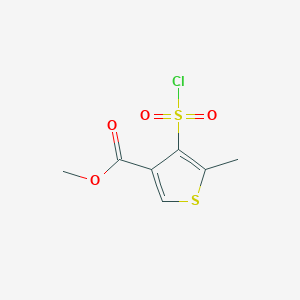
(5-iodo-1H-iMidazol-2-yl)Methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-iodo-1H-iMidazol-2-yl)Methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 5-position and a hydroxymethyl group at the 2-position of the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-iodo-1H-iMidazol-2-yl)Methanol typically involves the iodination of an imidazole precursor followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 1-methyl-1H-imidazole with sodium hydroxide or potassium hydroxide to form the corresponding imidazole salt. This salt is then reacted with formaldehyde to introduce the hydroxymethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (5-iodo-1H-iMidazol-2-yl)Methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated imidazole derivative.
Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Formation of (5-iodo-1H-imidazol-2-yl)formaldehyde or (5-iodo-1H-imidazol-2-yl)carboxylic acid.
Reduction: Formation of (5-hydro-1H-imidazol-2-yl)methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-iodo-1H-iMidazol-2-yl)Methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used in the development of new pharmaceuticals targeting various biological pathways.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry: Imidazole derivatives are used in the production of agrochemicals, dyes, and other functional materials. .
Mécanisme D'action
The mechanism of action of (5-iodo-1H-iMidazol-2-yl)Methanol depends on its specific application. In biological systems, imidazole derivatives often interact with enzymes and receptors, inhibiting or modulating their activity. The iodine atom and hydroxymethyl group can enhance the compound’s binding affinity and specificity towards its molecular targets. The exact pathways and targets involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA synthesis .
Comparaison Avec Des Composés Similaires
- 1-methyl-1H-imidazole-5-carboxaldehyde
- 1-methyl-5-nitro-1H-imidazole-2-methanol
- 4,5-dihydro-1H-imidazole-2-carboxylic acid
Comparison: (5-iodo-1H-iMidazol-2-yl)Methanol is unique due to the presence of both an iodine atom and a hydroxymethyl group. This combination of functional groups imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit enhanced reactivity in substitution reactions and improved binding affinity in biological systems. The presence of the iodine atom can also influence the compound’s electronic properties, making it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C4H5IN2O |
|---|---|
Poids moléculaire |
224.00 g/mol |
Nom IUPAC |
(5-iodo-1H-imidazol-2-yl)methanol |
InChI |
InChI=1S/C4H5IN2O/c5-3-1-6-4(2-8)7-3/h1,8H,2H2,(H,6,7) |
Clé InChI |
LIAQQAMRANDLPN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=N1)CO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


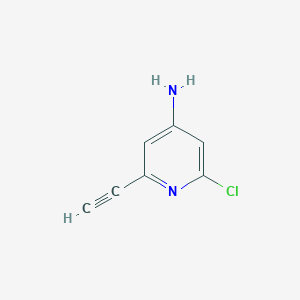
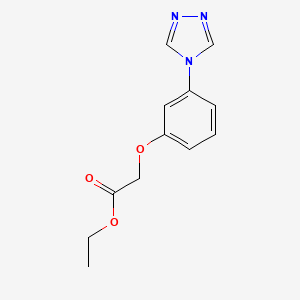
![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)
